Ethyl 2-amino-3-(cyclopent-3-en-1-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(cyclopent-3-en-1-yl)propanoate is an organic compound characterized by its unique structure, which includes an amino group, an ester group, and a cyclopentene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopentene as the starting material.
Reaction Steps: The cyclopentene undergoes a series of reactions, including halogenation, nucleophilic substitution, and esterification.
Reaction Conditions: These reactions are often carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Processes: Some production methods may involve continuous flow processes to increase efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduction typically results in the formation of amines and alcohols.
Substitution Products: Substitution reactions can produce a wide range of derivatives, including halogenated compounds and alkylated products.
Scientific Research Applications
Ethyl 2-amino-3-(cyclopent-3-en-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-amino-3-(cyclopent-3-en-1-yl)propanoate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways: It can influence various biochemical pathways, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Ethyl 2-amino-3-(cyclopent-3-en-1-yl)propanoate is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with similar structures include Ethyl 2-amino-3-(cyclopent-1-en-1-yl)propanoate and Ethyl 2-amino-3-(cyclohex-1-en-1-yl)propanoate.
Uniqueness: this compound is unique due to its specific cyclopentene ring and the presence of both an amino and an ester group, which contribute to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H17NO2 |
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Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 2-amino-3-cyclopent-3-en-1-ylpropanoate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)9(11)7-8-5-3-4-6-8/h3-4,8-9H,2,5-7,11H2,1H3 |
InChI Key |
KOFKHFGJAZPDCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CC=CC1)N |
Origin of Product |
United States |
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